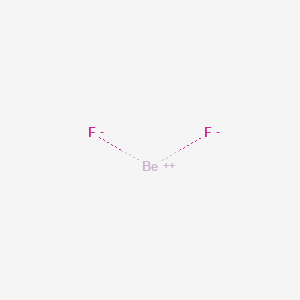

Beryllium fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Beryllium fluoride is an inorganic compound with the chemical formula BeF₂. This white solid is primarily used as a precursor for the production of beryllium metal. Its structure is similar to that of quartz, but it is highly soluble in water . This compound is known for its distinctive optical properties, including the lowest refractive index for a solid at room temperature and the lowest dispersive power .

準備方法

Synthetic Routes and Reaction Conditions: Beryllium fluoride can be synthesized through several methods. One common method involves the reaction of beryllium hydroxide with ammonium bifluoride to form ammonium tetrafluoroberyllate, which is then decomposed to produce this compound : [ \text{Be(OH)}_2 + 2(\text{NH}_4)\text{HF}_2 \rightarrow (\text{NH}_4)_2\text{BeF}_4 + 2\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is often produced by the reduction of beryllium oxide with hydrogen fluoride. Another method involves the thermal decomposition of ammonium fluoroberyllate : [ \text{BeF}_2 \cdot 2\text{NH}_4\text{F} \rightarrow \text{BeF}_2 + 2\text{NH}_3 + 2\text{HF} ]

化学反応の分析

Types of Reactions: Beryllium fluoride undergoes various chemical reactions, including reduction and complex formation. One notable reaction is the magnesiothermic reduction, where this compound is reduced by magnesium to produce beryllium metal and magnesium fluoride : [ \text{BeF}_2 + \text{Mg} \rightarrow \text{Be} + \text{MgF}_2 ]

Common Reagents and Conditions:

Complex Formation: this compound can form complexes with various ligands, such as ammonium ions.

Major Products:

Reduction: Beryllium metal and magnesium fluoride.

Complex Formation: Ammonium tetrafluoroberyllate.

科学的研究の応用

Protein Crystallography

Beryllium fluoride is widely utilized in protein crystallography as a mimic of phosphate. It plays a crucial role in binding to adenosine diphosphate (ADP) and adenosine triphosphate (ATP), facilitating the crystallization of proteins in their active states. This application is essential for understanding protein structures and functions at the molecular level. The binding of this compound to nucleotide sites enables researchers to study conformational changes in proteins during biochemical reactions .

Biochemical Studies

In biochemical research, this compound complexes have been shown to interact with G-proteins, particularly transducin, which is involved in visual signal transduction. Studies indicate that this compound acts as an analogue of the gamma-phosphate of guanosine triphosphate (GTP), influencing the activation of phosphodiesterase, a critical enzyme in cellular signaling pathways .

Thermodynamic Analysis

This compound is also employed in thermodynamic studies, particularly in battery technology. Its properties help determine energy densities in various electrochemical systems, contributing to advancements in energy storage solutions .

Nuclear Reactors

In nuclear technology , this compound serves as both a neutron moderator and reflector. Its high melting point and ability to slow down neutrons make it an integral component in liquid-fluoride nuclear reactors, where it is often mixed with lithium fluoride to create a solvent with optimal neutronic properties . This application enhances reactor efficiency and safety.

Optical Devices

This compound's high refractive index makes it valuable in the production of optical devices such as lenses, mirrors, and prisms. Its optical clarity and stability under varying environmental conditions are critical for applications in high-precision optics .

Ceramics and Glass Manufacturing

The compound is utilized in the ceramics and glass industries as a fluxing agent, improving the melting characteristics of glass and enhancing the mechanical properties of ceramics . this compound contributes to the production of specialty glasses with unique optical properties.

| Application | Field | Details |

|---|---|---|

| Protein Crystallography | Biochemistry | Mimics phosphate; aids in protein structure studies |

| G-Protein Activation | Biochemistry | Acts as an analogue for GTP; influences enzyme activity |

| Neutron Moderation | Nuclear Technology | Used in liquid-fluoride reactors; enhances neutron economy |

| Optical Devices | Materials Science | High refractive index; used in lenses and prisms |

| Ceramics & Glass | Industrial Manufacturing | Improves melting characteristics; enhances mechanical properties |

Health and Safety Considerations

Despite its useful applications, exposure to this compound poses health risks, including respiratory issues and hypersensitivity reactions leading to chronic beryllium disease (CBD). Case studies have documented instances where workers exposed to this compound developed systemic illnesses characterized by respiratory symptoms and pulmonary function declines . These findings underscore the importance of safety measures when handling this compound.

作用機序

In biological systems, beryllium fluoride acts as a phosphate mimic. It binds to adenosine diphosphate (ADP) and inhibits protein action by occupying ATP binding sites, thereby allowing the crystallization of proteins in their bound state . This mechanism is crucial for studying protein structures and functions.

類似化合物との比較

- Beryllium chloride (BeCl₂)

- Beryllium bromide (BeBr₂)

- Beryllium iodide (BeI₂)

Comparison: Beryllium fluoride is unique among beryllium halides due to its high solubility in water and distinctive optical properties. Unlike beryllium chloride, bromide, and iodide, this compound forms a glassy solid with a low refractive index and dispersive power . Additionally, its use in molten-salt reactors as a coolant and solvent for uranium, plutonium, and thorium salts sets it apart from other beryllium compounds .

生物活性

Beryllium fluoride (BeF₂) is a compound that has garnered attention due to its significant biological activity, particularly concerning its toxicity and interactions within biological systems. This article explores the biological effects of this compound, highlighting its systemic toxicity, mechanisms of action, and implications for human health.

Toxicological Profile

Systemic Toxicity:

this compound is known to exhibit acute toxicity that surpasses that of other beryllium compounds such as beryllium sulfate (BeSO₄) and beryllium oxide (BeO). Studies indicate that BeF₂ can induce severe pulmonary lesions and systemic reactions upon inhalation. For instance, exposure to 10 mg/m³ of BeF₂ resulted in pulmonary damage comparable to that caused by 50-100 mg/m³ of BeSO₄, demonstrating a significantly higher toxicity level for BeF₂ .

Mechanisms of Action:

The mechanisms through which this compound exerts its toxic effects are multifaceted. One proposed mechanism is its ability to mimic G-proteins, allowing both beryllium and fluoride ions to penetrate deeper into tissues and cells, enhancing their toxic potential . Furthermore, BeF₂'s solubility contributes to its bioavailability, leading to pronounced systemic effects compared to less soluble compounds .

Case Study 1: Inhalation Toxicity in Animal Models

A study involving dogs exposed to this compound revealed a high mortality rate correlated with exposure duration. Dogs exposed to BeF₂ at a concentration of approximately 1 mg/m³ experienced fatalities within 29 to 70 days, while no deaths occurred in those exposed to equivalent concentrations of BeSO₄ over the same period . This stark contrast underscores the heightened risks associated with BeF₂ exposure.

Case Study 2: Chronic Beryllium Disease (CBD)

Chronic exposure to beryllium compounds, including BeF₂, has been linked to the development of Chronic Beryllium Disease (CBD). Research indicates that sensitization can occur after as little as nine weeks of exposure, leading to immune responses characterized by T-cell proliferation and granuloma formation . The Beryllium Lymphocyte Proliferation Test (BeLPT) has been instrumental in diagnosing early health effects related to beryllium exposure, including sensitization and CBD .

Cellular Interactions

Effects on Immune Cells:

this compound has been shown to influence immune cell function. For example, studies on murine peritoneal macrophages demonstrated that BeF₂ can stimulate cell proliferation and activate various signaling pathways related to immune response. This activation is crucial for understanding how BeF₂ may contribute to inflammatory processes and potential autoimmune reactions .

Protein Interaction Studies:

Recent research has highlighted the interaction of this compound with proteins such as Na⁺,K⁺-ATPase. The binding of BeF₂ stabilizes this enzyme's structure, impacting its functional properties . Additionally, BeF₂ has been found to inhibit the activity of P-glycoprotein ATPase, a critical component in drug resistance mechanisms within cells .

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Systemic Toxicity | BeF₂ exhibits greater toxicity than BeSO₄; severe pulmonary damage observed in animal models following inhalation. |

| Chronic Beryllium Disease | Sensitization can develop after brief exposure; immune responses lead to granuloma formation. |

| Cellular Interactions | Stimulates macrophage proliferation; impacts Na⁺,K⁺-ATPase function; inhibits P-glycoprotein ATPase activity. |

特性

CAS番号 |

7787-49-7 |

|---|---|

分子式 |

BeF2 |

分子量 |

47.008989 g/mol |

IUPAC名 |

beryllium;difluoride |

InChI |

InChI=1S/Be.2FH/h;2*1H/q+2;;/p-2 |

InChIキー |

JZKFIPKXQBZXMW-UHFFFAOYSA-L |

不純物 |

Beryllium fluoride-purity: 99.5%; impurities (mg/kg): Al, 75; Fe, 75; Ni, 40; Cu, 10. Typical chemical composition & impurity limits for certain beryllium: anhydrous beryllium fluoride discs: beryllium 19.0%; aluminum 75 mg/kg; iron 75 mg/kg; nickel 40 mg/kg; copper 10 mg/kg. /From table/ |

SMILES |

[Be+2].[F-].[F-] |

正規SMILES |

[Be+2].[F-].[F-] |

沸点 |

1283 °C 1175 °C |

Color/Form |

Tetrahedral crystals or glass Glassy hygroscopic mass (tetragonal system) Amorphous, colorless, hexagonal crystals White salt |

密度 |

1.99 at 68 °F (USCG, 1999) 2.1 g/cu cm 2,0 g/cm³ |

melting_point |

True MP: 555 °C; becomes free-flowing at about 800 °C 555 °C |

Key on ui other cas no. |

7787-49-7 |

物理的記述 |

Beryllium fluoride is an odorless white solid. Denser than water. (USCG, 1999) COLOURLESS HYGROSCOPIC SOLID IN VARIOUS FORMS. |

ピクトグラム |

Corrosive; Acute Toxic; Health Hazard; Environmental Hazard |

溶解性 |

Very soluble in water; slightly soluble in ethanol Insoluble in anhydrous hydrogen fluoride; soluble in alcohol; more soluble in mixture of alcohol and ether Solubility in water: very good |

同義語 |

eryllium fluoride beryllofluoride fluoroberyllate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。